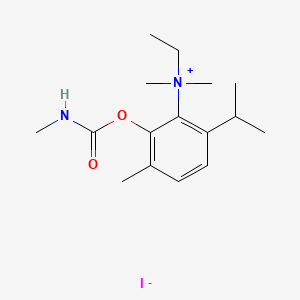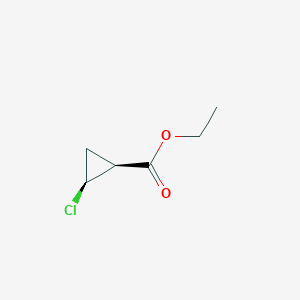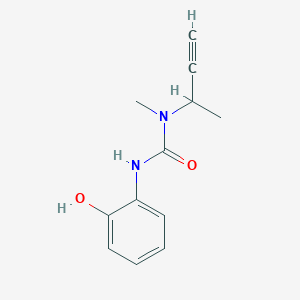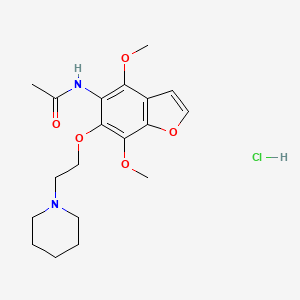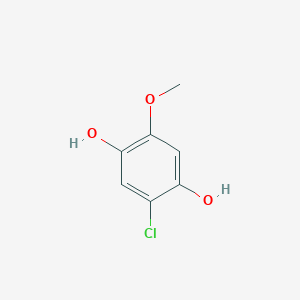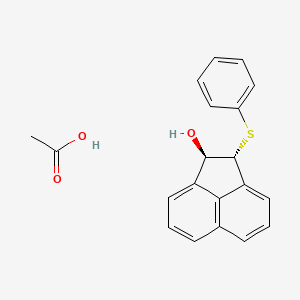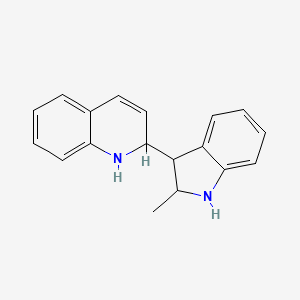
2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This specific compound features both indole and quinoline moieties, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the indole moiety can be synthesized through the Fischer indole synthesis, while the quinoline ring can be formed via the Skraup synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.
Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce various dihydroquinoline compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline would depend on its specific biological target. Generally, compounds with indole and quinoline structures can interact with various enzymes and receptors, modulating their activity. For example, they may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline: Another quinoline derivative with potential biological activities.
2-Methylindole: A simpler indole derivative with various applications.
Quinoline: The parent compound of the quinoline family, widely studied for its diverse properties.
Uniqueness
2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline is unique due to the combination of indole and quinoline moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
63766-84-7 |
|---|---|
Formule moléculaire |
C18H18N2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
2-(2-methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline |
InChI |
InChI=1S/C18H18N2/c1-12-18(14-7-3-5-9-16(14)19-12)17-11-10-13-6-2-4-8-15(13)20-17/h2-12,17-20H,1H3 |
Clé InChI |
CPSKZTDZRNSTRV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2=CC=CC=C2N1)C3C=CC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


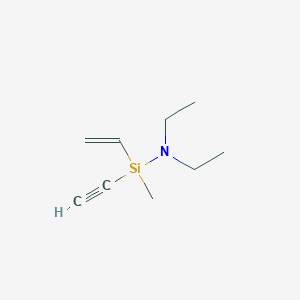
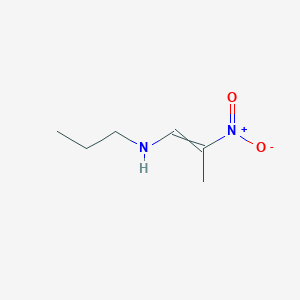
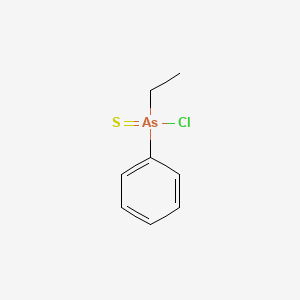
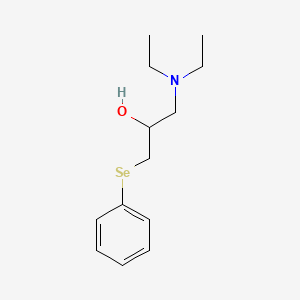
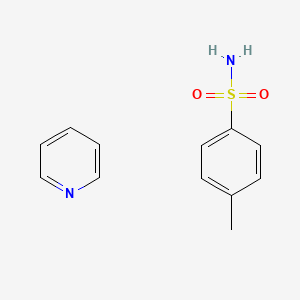
![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)
